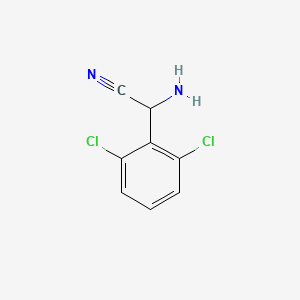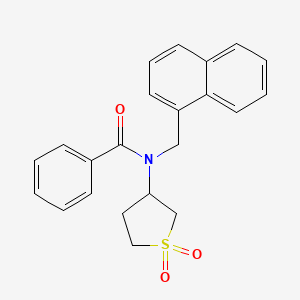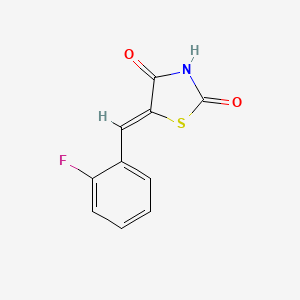![molecular formula C19H16ClN3O B12125102 2-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12125102.png)
2-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide: is a complex heterocyclic compound with a fascinating structure. Let’s break it down:
Chemical Formula: CHClNO
Molecular Weight: 331.77 g/mol
IUPAC Name: This compound
Méthodes De Préparation
Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the Fischer indole synthesis. This method typically starts with a cyclohexanone derivative and phenylhydrazine hydrochloride, followed by cyclization to form the indole ring system . Further elaboration of the synthetic steps would be needed for a detailed procedure.
Industrial Production: The industrial-scale production of this compound likely involves optimization of the synthetic route, scalability, and purification methods. Unfortunately, specific industrial protocols are proprietary and not widely available.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, leading to modifications in its functional groups.
Substitution: Substituents on the benzamide and quinoline moieties can be replaced via substitution reactions.
Common Reagents and Conditions: These reactions may involve reagents like strong acids, bases, or transition metal catalysts.
Major Products: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further research would be needed to explore these outcomes.
Applications De Recherche Scientifique
Chemistry:
Medicinal Chemistry: Researchers investigate its potential as a drug candidate due to its unique structure.
Organic Synthesis: The compound serves as a building block for more complex molecules.
Biological Activity: Studies explore its effects on cellular processes, such as cell growth, apoptosis, or enzyme inhibition.
Drug Discovery: Researchers screen its derivatives for potential therapeutic applications.
Pharmaceuticals: It may find use in drug development.
Agrochemicals: Its structural features could be relevant for pesticide or herbicide design.
Mécanisme D'action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, exploring related indole derivatives and comparing their properties would provide insights into its uniqueness.
Propriétés
Formule moléculaire |
C19H16ClN3O |
|---|---|
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
2-chloro-N-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide |
InChI |
InChI=1S/C19H16ClN3O/c1-12-6-7-13-11-14-8-9-23(18(14)21-17(13)10-12)22-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,22,24) |
Clé InChI |
OSSBOAVAANUQBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CC=C4Cl)C=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[2-(Naphthalen-2-yloxy)ethyl]piperidine](/img/structure/B12125050.png)
![7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12125053.png)

![5-Hydroxy-2-([(1-methyl-1H-imidazol-2-YL)thio]methyl)-4H-pyran-4-one](/img/structure/B12125059.png)
![N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12125065.png)

![6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125078.png)

